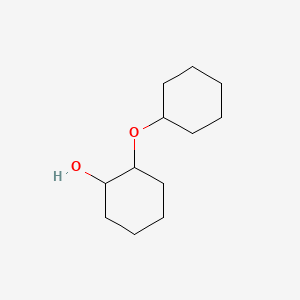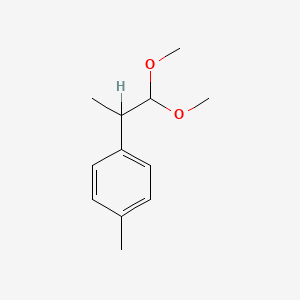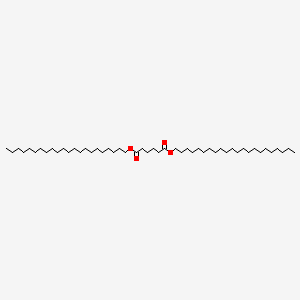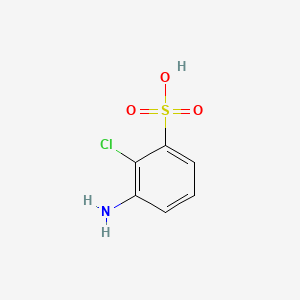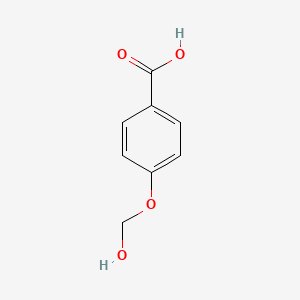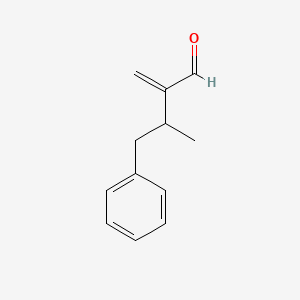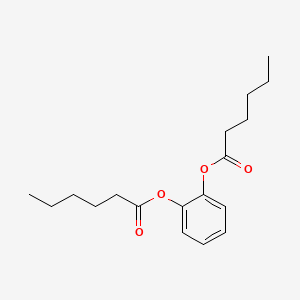
1,2-Phenylene dihexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Phenylene dihexanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from hexanoic acid and 1,2-dihydroxybenzene. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Phenylene dihexanoate can be synthesized through the esterification reaction between hexanoic acid and 1,2-dihydroxybenzene. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
1,2-Phenylene dihexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 1,2-dihydroxybenzene.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The aromatic ring in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid and 1,2-dihydroxybenzene.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Quinones and other oxidized aromatic compounds.
科学研究应用
1,2-Phenylene dihexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,2-Phenylene dihexanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and 1,2-dihydroxybenzene, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing various biological processes.
相似化合物的比较
Similar Compounds
1,2-Phenylene diacetate: An ester derived from acetic acid and 1,2-dihydroxybenzene.
1,2-Phenylene dibutyrate: An ester derived from butyric acid and 1,2-dihydroxybenzene.
1,2-Phenylene dioctanoate: An ester derived from octanoic acid and 1,2-dihydroxybenzene.
Uniqueness
1,2-Phenylene dihexanoate is unique due to its specific ester group derived from hexanoic acid, which imparts distinct physical and chemical properties
属性
CAS 编号 |
93941-77-6 |
|---|---|
分子式 |
C18H26O4 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
(2-hexanoyloxyphenyl) hexanoate |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-13-17(19)21-15-11-9-10-12-16(15)22-18(20)14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |
InChI 键 |
ROYLHNCAKTYWLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OC1=CC=CC=C1OC(=O)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


